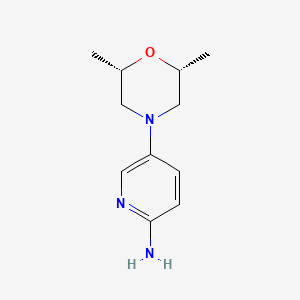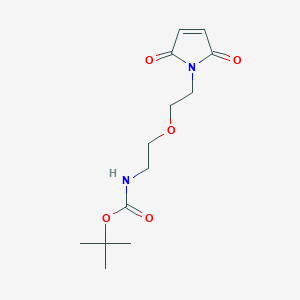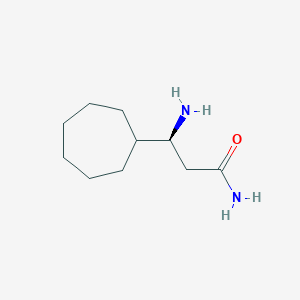
(3S)-3-Amino-3-cycloheptylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-Amino-3-cycloheptylpropanamide is an organic compound with a unique structure that includes a cycloheptyl ring attached to a propanamide backbone
Preparation Methods
The synthesis of (3S)-3-Amino-3-cycloheptylpropanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available cycloheptanone.
Formation of Intermediate: Cycloheptanone is subjected to reductive amination to form cycloheptylamine.
Amidation: Cycloheptylamine is then reacted with acrylonitrile to form the corresponding nitrile intermediate.
Hydrolysis: The nitrile intermediate undergoes hydrolysis to yield this compound.
Industrial production methods may involve optimizing these steps to increase yield and purity, as well as scaling up the reactions to meet commercial demands.
Chemical Reactions Analysis
(3S)-3-Amino-3-cycloheptylpropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group, using reagents such as alkyl halides.
Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(3S)-3-Amino-3-cycloheptylpropanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: This compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3S)-3-Amino-3-cycloheptylpropanamide exerts its effects involves its interaction with specific molecular targets. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(3S)-3-Amino-3-cycloheptylpropanamide can be compared with other similar compounds, such as:
(3S)-3-Amino-1-(Cyclopropylamino)Heptane-2,2-Diol: This compound has a similar amino group but differs in the structure of the carbon backbone.
Pyrrolopyrazine Derivatives: These compounds contain nitrogen heterocycles and exhibit different biological activities.
Trifluoromethyl Group-Containing Drugs: These compounds have fluorine atoms, which impart unique pharmacological properties.
The uniqueness of this compound lies in its cycloheptyl ring, which can confer distinct steric and electronic properties, making it a valuable scaffold in medicinal chemistry.
Properties
Molecular Formula |
C10H20N2O |
|---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
(3S)-3-amino-3-cycloheptylpropanamide |
InChI |
InChI=1S/C10H20N2O/c11-9(7-10(12)13)8-5-3-1-2-4-6-8/h8-9H,1-7,11H2,(H2,12,13)/t9-/m0/s1 |
InChI Key |
XQVXVBULIMSRQR-VIFPVBQESA-N |
Isomeric SMILES |
C1CCCC(CC1)[C@H](CC(=O)N)N |
Canonical SMILES |
C1CCCC(CC1)C(CC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-2-Methyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13325497.png)
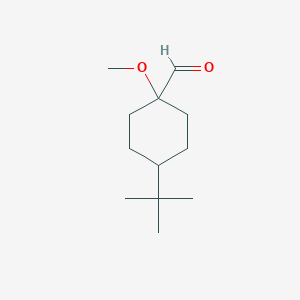
![1-[2-Chloro-6-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one](/img/structure/B13325521.png)
![(R)-3-Azaspiro[5.5]undecan-8-amine](/img/structure/B13325524.png)

![4-Ethyl-4-methyl-4H,5H,6H,7H-furo[3,2-c]pyridine](/img/structure/B13325531.png)
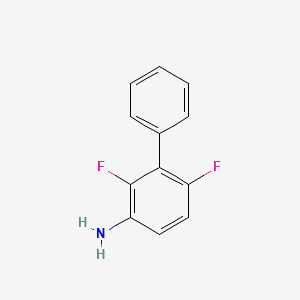
![1-[1-Ethyl-3-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one](/img/structure/B13325541.png)
![Tert-butyl (1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13325548.png)
